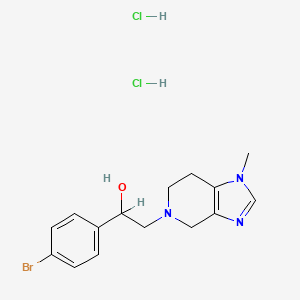
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Imidazo(4,5-c)piridina-5-etanol, 1,4,6,7-tetrahidro-alfa-(4-bromofenil)-1-metil-, dihidrocloruro es un compuesto orgánico complejo que pertenece a la clase de las imidazo[4,5-c]piridinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5H-Imidazo(4,5-c)piridina-5-etanol, 1,4,6,7-tetrahidro-alfa-(4-bromofenil)-1-metil-, dihidrocloruro típicamente involucra reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación del núcleo imidazo[4,5-c]piridina a través de la ciclización de precursores apropiados.
Reacciones de sustitución: Introducción de los grupos bromofenilo y metilo a través de reacciones de sustitución.
Reacciones de reducción: Reducción de compuestos intermedios para lograr la estructura tetrahidro deseada.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas, como temperatura controlada, presión y el uso de catalizadores para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales y lograr diferentes derivados tetrahidro.
Sustitución: Las reacciones de sustitución con diferentes reactivos pueden introducir varios grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.
Catalizadores: Como paladio sobre carbono para reacciones de hidrogenación.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Pueden incluir varias imidazo[4,5-c]piridinas sustituidas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos y vías moleculares específicos. Puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de imidazo[4,5-c]piridina: Otros compuestos de esta clase con diferentes sustituyentes.
Compuestos bromofenilo: Compuestos con grupos bromofenilo pero diferentes estructuras centrales.
Singularidad
La singularidad de 5H-Imidazo(4,5-c)piridina-5-etanol, 1,4,6,7-tetrahidro-alfa-(4-bromofenil)-1-metil-, dihidrocloruro radica en su combinación específica de grupos funcionales y su potencial actividad biológica, que puede diferir de otros compuestos similares.
Propiedades
Número CAS |
120260-40-4 |
|---|---|
Fórmula molecular |
C15H20BrCl2N3O |
Peso molecular |
409.1 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C15H18BrN3O.2ClH/c1-18-10-17-13-8-19(7-6-14(13)18)9-15(20)11-2-4-12(16)5-3-11;;/h2-5,10,15,20H,6-9H2,1H3;2*1H |
Clave InChI |
WIJDFJCJDWKHIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1CCN(C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















